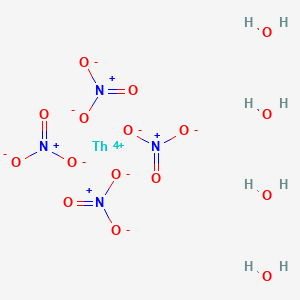

Thorium nitrate tetrahydrate

Beschreibung

Significance of Thorium in Advanced Materials and Nuclear Technologies

Thorium (Th), a naturally occurring radioactive element with atomic number 90, is more abundant in the Earth's crust than uranium. Current time information in Bangalore, IN.samaterials.com This abundance, coupled with its unique nuclear and chemical properties, makes it a substance of considerable interest for advanced applications. samaterials.com

In the realm of nuclear technologies , thorium is recognized as a fertile material, meaning it can be converted into a fissile isotope, uranium-233, upon neutron absorption. wikipedia.org This process forms the basis of the thorium fuel cycle, which offers several potential advantages over the traditional uranium-plutonium cycle. beyondchem.com Thorium-fueled reactors could be more environmentally friendly, producing less long-lived nuclear waste. The thorium fuel cycle is also considered inherently more proliferation-resistant because the production of weapons-grade materials is more difficult. beyondchem.com Molten salt reactors (MSRs) are particularly well-suited for thorium-based fuels. ontosight.ai

Beyond its nuclear applications, thorium is a component in various advanced materials . Thorium oxide (ThO₂), for instance, has an exceptionally high melting point and is used in heat-resistant ceramics, welding electrodes, and high-quality optical lenses due to its high refractive index. world-nuclear.org Thorium is also employed in high-temperature alloys, such as those used in the aerospace industry, to enhance their strength and resistance to corrosion. Current time information in Bangalore, IN.samaterials.com

Historical Context of Thorium Nitrate (B79036) Research

The history of thorium nitrate is intrinsically linked to the discovery of thorium itself. The element was first identified in 1828 by the Swedish chemist Jöns Jacob Berzelius from a mineral sample found in Norway. wikipedia.org The first significant commercial application of a thorium compound was in the development of incandescent gas mantles in the late 19th century. chemicalbook.com These mantles, which glow brightly when heated, were impregnated with thorium nitrate, often with a small amount of cerium nitrate. chemicalbook.comnih.gov

The production of thorium nitrate became an important industrial process, primarily sourced from monazite (B576339) sand. chemicalbook.comchemicalbook.com Early research focused on methods of extracting and purifying thorium compounds from these ores. chemicalbook.com The development of nuclear technology in the 20th century, particularly during the Manhattan Project era, spurred further investigation into thorium and its compounds, including thorium nitrate, for their potential as nuclear fuel sources. acs.org Over the years, research has led to a better understanding of the various hydrated forms of thorium nitrate, with the tetrahydrate and pentahydrate being the most well-characterized stable forms. wikipedia.org

Scope and Research Focus on Thorium Nitrate Tetrahydrate within Advanced Chemical Disciplines

Within the advanced chemical disciplines, research on this compound is multifaceted. A primary area of focus is its role as a precursor material . It serves as a starting material for the synthesis of thorium dioxide (ThO₂), a key component in nuclear fuels and advanced ceramics. ceramic-glazes.comontosight.ai The thermal decomposition of this compound is a common method to produce high-purity thoria.

The compound is also investigated for its utility in catalysis . As a Lewis acid, thorium nitrate can catalyze various organic reactions, such as Friedel-Crafts acylations and alkylations. ceramic-glazes.com Its unique coordination chemistry and electronic properties are of interest in the development of novel catalytic systems.

Furthermore, the coordination chemistry of this compound is a subject of fundamental research. The thorium atom in the tetrahydrate form is twelve-coordinate, binding to four bidentate nitrate groups and four water molecules. Understanding the structural and bonding characteristics of this and other thorium compounds is crucial for advancing actinide chemistry and designing new materials with specific properties. this compound is also used as a reagent in analytical chemistry, for instance, in the determination of fluoride (B91410) ions. chemicalbook.comnih.gov

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | Th(NO₃)₄·4H₂O |

| Molecular Weight | 552.12 g/mol |

| Appearance | White crystalline solid |

| CAS Number | 13470-07-0 beyondchem.com |

| Density | ~4.4 g/cm³ |

| Melting Point | Decomposes at approximately 500°C chemicalbook.com |

| Solubility | Very soluble in water and ethanol (B145695) chemicalbook.com |

| Crystal System | Orthorhombic |

Eigenschaften

IUPAC Name |

thorium(4+);tetranitrate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4NO3.4H2O.Th/c4*2-1(3)4;;;;;/h;;;;4*1H2;/q4*-1;;;;;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAVIMIAZQDNXID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.[Th+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8N4O16Th | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80911509 | |

| Record name | Thorium(4+) nitrate--water (1/4/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80911509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13470-07-0, 110140-69-7 | |

| Record name | Thorium nitrate tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013470070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | thorium, tetraaquatetrakis(nitrato-O,O)-, stereoisomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110140697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thorium(4+) nitrate--water (1/4/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80911509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THORIUM NITRATE TETRAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66RXJ6ZF36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Preparation Methodologies

Direct Synthesis Routes for Thorium Nitrate (B79036) Hydrates

Direct synthesis offers a straightforward method for producing various hydrated forms of thorium nitrate, with the specific hydrate (B1144303) level being meticulously controlled by reaction conditions.

Synthesis from Thorium Hydroxide (B78521) and Nitric Acid

A principal method for preparing hydrated thorium nitrate involves the reaction of thorium(IV) hydroxide with nitric acid. wikipedia.orgchemicalbook.com This acid-base neutralization yields a thorium nitrate solution, which upon crystallization produces hydrated crystals. wikipedia.orgchemicalbook.com The most common product from this reaction using dilute nitric acid is the pentahydrate. wikipedia.org The balanced chemical equation for the formation of the pentahydrate is:

Th(OH)₄ + 4 HNO₃ + H₂O → Th(NO₃)₄·5H₂O wikipedia.org

Control of Hydration State through Nitric Acid Concentration and Temperature

The degree of hydration in the final crystalline product is critically dependent on the concentration of the nitric acid used during crystallization and the temperature. wikipedia.orgnih.gov Phase studies of the thorium nitrate-water-nitric acid ternary system have established that the pentahydrate and tetrahydrate are the stable hydrated forms. osti.gov

Crystallization of Thorium Nitrate Tetrahydrate

This compound, Th(NO₃)₄·4H₂O, is specifically formed by crystallization from more concentrated nitric acid solutions. wikipedia.org Studies have shown that using nitric acid concentrations in the range of 4% to 59% favors the formation of the tetrahydrate. wikipedia.org A detailed phase study at 25°C identified a transition from the pentahydrate to the tetrahydrate as nitric acid concentration increases, with the tetrahydrate being the stable solid phase in equilibrium with solutions containing higher concentrations of nitric acid. osti.gov One laboratory-scale procedure involves dissolving commercial thorium nitrate in concentrated nitric acid and allowing it to evaporate at 25°C in a desiccator over concentrated sulfuric acid to yield fine crystals of the tetrahydrate. osti.gov

Formation of Other Hydrates (e.g., Pentahydrate, Dihydrate) under Varying Conditions

The most commonly isolated hydrate, thorium nitrate pentahydrate (Th(NO₃)₄·5H₂O), crystallizes from dilute nitric acid solutions. wikipedia.org Phase equilibrium studies at 25°C indicate that the pentahydrate is the stable form that crystallizes from solutions containing nitric acid concentrations from approximately 1.2% to 54%. osti.gov

While various other hydrates such as the dihydrate, hexahydrate, and dodecahydrate have been reported in the literature, extensive investigations of the ternary system Th(NO₃)₄ - H₂O - HNO₃ have shown that only the tetrahydrate and pentahydrate are stable. wikipedia.orgosti.gov Reports of a hexahydrate are likely attributable to a basic salt formed from neutral solutions, and attempts to produce dihydrate or dodecahydrate crystals under various conditions have been unsuccessful, suggesting they are not stable phases. wikipedia.orgosti.gov

| Hydrate Form | Chemical Formula | Required Nitric Acid Condition | Source |

|---|---|---|---|

| Thorium Nitrate Pentahydrate | Th(NO₃)₄·5H₂O | Dilute solutions (approx. 1.2% to 54%) | wikipedia.orgosti.gov |

| This compound | Th(NO₃)₄·4H₂O | Stronger solutions (approx. 4% to 59%) | wikipedia.org |

Precursor-Based Synthesis of Related Thorium Materials

This compound is a vital intermediate compound, serving as a precursor for the synthesis of other significant thorium materials, most notably thorium dioxide.

Thorium Dioxide (ThO₂) Production from this compound

Thorium dioxide (ThO₂), also known as thoria, is a highly refractory and chemically stable ceramic material. A primary and effective method for its production is the thermal decomposition, or calcination, of thorium nitrate hydrates. wikipedia.orgresearchgate.net When this compound is heated strongly, it undergoes a stepwise process involving the loss of water molecules followed by denitration, ultimately yielding pure thorium dioxide. wikipedia.orgresearchgate.net This process is a key step in producing high-purity thoria for applications such as in nuclear fuel cycles. osti.gov The decomposition to the oxide is reported to occur at approximately 500°C. chemicalbook.comnih.gov

| Precursor | Process | Product | Approx. Temperature | Source |

|---|---|---|---|---|

| This compound (Th(NO₃)₄·4H₂O) | Calcination (Thermal Decomposition) | Thorium Dioxide (ThO₂) | ~500°C | chemicalbook.comnih.gov |

Oxalate (B1200264) Precipitation Route for ThO₂ Synthesis

The precipitation of thorium as thorium oxalate from a thorium nitrate solution is a widely utilized and efficient method for producing thorium dioxide. This process is favored due to the low solubility of thorium oxalate, which ensures a high recovery yield of thorium, even under acidic conditions. The general route involves adding a solution of oxalic acid or an oxalate salt to a solution of thorium nitrate, leading to the precipitation of thorium oxalate. This intermediate is then subjected to a calcination process to thermally decompose it into fine-grained thorium dioxide (ThO₂). While the process is straightforward, the characteristics of the final oxide powder are heavily dependent on the conditions of both the precipitation and calcination steps. The resulting oxide powders often retain the platelet-like morphology of the initial oxalate precursor, which can negatively affect packing and sintering properties if not carefully controlled.

Influence of Precipitation Parameters on Particle Characteristics

The physical and chemical properties of the thorium oxalate precursor, and consequently the final thorium dioxide, are significantly influenced by the parameters of the precipitation process. Key parameters include reactant concentrations, temperature, agitation method, and the rate of addition of the precipitating agent.

Research has shown that an increase in the concentration of nitric acid in the thorium nitrate solution can lead to an increase in the size of the resulting thorium oxalate crystals. osti.gov Similarly, the precipitation temperature plays a crucial role; higher temperatures generally result in larger particles. atlantis-press.comresearchgate.net For instance, studies have demonstrated that increasing the reaction temperature can lead to the formation of larger thorium oxalate particles. atlantis-press.com Conversely, reducing the temperature can produce smaller, more spherical particles, although this may also increase agglomeration. researchgate.net

The method of agitation and the concentration of the precipitant also have a pronounced effect. The use of an ultrasonic stirrer has been shown to double the particle size, while higher concentrations of oxalic acid can improve the homogeneity and thickness of the particles. researchgate.net The order of reactant addition is another critical factor; adding the thorium nitrate solution to the oxalic acid solution has been found to be a promising strategy for optimizing powder characteristics. atlantis-press.comscispace.com

Interactive Table: Effect of Precipitation Parameters on Thorium Oxalate Particle Size

| Parameter | Level 1 | Level 2 | Effect on Particle Size | Reference |

|---|---|---|---|---|

| Precipitation Temperature | 10°C | 70°C | Increase | researchgate.net |

| Nitric Acid Concentration | 0.5 M | 2.0 M | Increase | osti.gov |

| Agitation Method | Mechanical Stirrer | Homogenizer (Ultrasonic) | Increase | researchgate.net |

| Precipitant Concentration | Lower | Higher | Improved Homogeneity | researchgate.net |

Impact of Calcination Temperature on Oxide Properties

The calcination step, where thorium oxalate is heated to produce thorium dioxide, is as critical as the precipitation stage in determining the final properties of the oxide powder. The temperature at which calcination is performed has a significant impact on the surface area, particle size, and sinterability of the ThO₂.

Higher calcination temperatures generally lead to a decrease in the specific surface area of the ThO₂ powder. atlantis-press.comscispace.com This is accompanied by an improvement in the packing density of the powder. atlantis-press.comscispace.com However, this can come at the cost of decreased early-stage sintering performance. atlantis-press.comscispace.com The optimal calcination temperature for achieving the highest final density of a sintered pellet is dependent on the specific sintering cycle being used. atlantis-press.comscispace.com For example, one study found that for all investigated calcination temperatures, sintered densities exceeding 96% of the theoretical density could be achieved, with grain sizes suitable for nuclear fuel applications (10-16 μm). atlantis-press.com

The thermal decomposition of the oxalate precursor must be carefully controlled. The heating cycle should allow sufficient time, typically between 300°C and 400°C, for the complete decomposition of the oxalate hydrate to ensure the desired oxide properties.

Interactive Table: Effect of Calcination Temperature on ThO₂ Properties

| Calcination Temperature | Effect on Specific Surface Area | Effect on Packing Density | Effect on Sinterability | Reference |

|---|

Homogeneous Hydrolysis Methods (e.g., Urea (B33335) Decomposition)

An alternative to direct precipitation is the use of homogeneous hydrolysis, often employing the thermal decomposition of urea. In this method, thorium is precipitated from a thorium nitrate solution by the decomposition products of urea at elevated temperatures (e.g., 90-100°C). scispace.comsckcen.bekuleuven.beresearchgate.net The slow, controlled decomposition of urea in solution generates hydroxide ions uniformly throughout the solution, leading to the gradual and homogeneous precipitation of a thorium-containing species.

The kinetics of this process are studied by monitoring the pH of the solution over time. The hydrolysis product typically forms as a colloid at a pH of 3.5-4.0, which then sediments as the pH increases to around 7.0. scispace.comkuleuven.be The resulting precipitate, after filtration or centrifugation, is composed of nanocrystalline thorium dioxide with a crystallite size of approximately 10-14 nm. scispace.comsckcen.bekuleuven.be This material also contains weakly bound water and some carbon dioxide. scispace.comsckcen.be The CO₂ forms from the urea decomposition and dissolves in the solution, leading to the formation of carbonate ions at a sufficiently high pH. scispace.comsckcen.beresearchgate.net

Nanocrystalline ThO₂ Synthesis from Nitrate Precursors

The synthesis of nanocrystalline thorium dioxide directly from thorium nitrate precursors is an area of significant research, as the properties of nanomaterials can differ substantially from their bulk counterparts. Various techniques have been developed to produce ThO₂ nanoparticles with controlled size and morphology.

Methods such as solvothermal treatment and direct thermolysis have proven effective. For example, ultrafine ThO₂ nanoparticles (2-4 nm) can be prepared by the solvothermal treatment of thorium nitrate pentahydrate in toluene (B28343) at 180°C for 24 hours. atlantis-press.comresearchgate.net A simpler and potentially more economical route for large-scale production is the direct heating of the thorium nitrate precursor in air at 200°C for 5 hours, which also yields nanoparticles of a similar size. atlantis-press.comresearchgate.net

Other advanced methods include solution combustion synthesis (SCS) and surfactant-templated sol-gel routes. SCS utilizes metal nitrates and a fuel (like acetylacetone) to create nanoscale ThO₂. osti.gov The sol-gel method, using a polymer as a structure-directing agent, can produce ThO₂ with a high surface area and an average crystallite size of around 15.1 nm. ajchem-a.com

Strategies for Nanocrystal Size Tuning

Control over the size of the resulting ThO₂ nanocrystals is highly desirable as it directly impacts the material's properties and applications. Solvothermal techniques are particularly versatile in this regard, as they allow for the control of both the size and morphology of the final product by adjusting parameters such as temperature, time, and solvent. atlantis-press.comresearchgate.net

The surfactant-templated sol-gel route also offers a high degree of control. In this method, the synthesis of the ceramic material occurs on the surface of surfactant polymer micelles. This allows for the production of fine nanostructured powders with tunable pore sizes and high specific surface areas. ajchem-a.com

Precursor Influence on Nanocrystal Morphology and Crystallization

The nature of the precursor and the subsequent conversion method significantly influence the morphology, degree of agglomeration, and crystallization of the final ThO₂ nanoparticles. For instance, when using a macromolecular precursor, the type of polymer used (e.g., Chitosan vs. PS-co-4-PVP) affects the morphology and average size of the ThO₂ particles. researchgate.net

Similarly, starting with different initial precipitates, such as thorium hydroxide versus thorium oxalate, and then applying different conversion routes—either low-temperature calcination (e.g., 600°C) or hydrothermal conversion (e.g., 250°C)—results in nanocrystalline powders with distinct properties. rsc.org While all methods can yield powders with nanocrystallites smaller than 10 nm, the degree of agglomeration, specific surface area, and residual water content can vary significantly. rsc.org Hydrothermal decomposition tends to produce powders with a higher specific surface area compared to those obtained through thermal calcination. rsc.org

Synthesis of Thorium Coordination Complexes Utilizing this compound

Phase Equilibrium Studies of the Thorium Nitrate – Water – Nitric Acid System

The phase equilibrium of the ternary system consisting of thorium nitrate, water, and nitric acid is of significant interest, particularly for the reprocessing of nuclear fuels and the purification of thorium. Studies have been conducted to determine the solubility isotherms and the nature of the solid phases that exist in equilibrium with the liquid phase at various concentrations of nitric acid and thorium nitrate.

Research has established that the stable hydrates of thorium nitrate are the pentahydrate (Th(NO₃)₄·5H₂O) and the tetrahydrate (Th(NO₃)₄·4H₂O). osti.gov The specific hydrate that crystallizes from solution is dependent on the concentration of nitric acid. The tetrahydrate is formed from solutions with nitric acid concentrations ranging from 4% to 59%. wikipedia.org In contrast, the pentahydrate crystallizes from more dilute nitric acid solutions. wikipedia.org

At 25°C, the solubility of thorium nitrate in water is affected by the concentration of nitric acid. The addition of nitric acid initially decreases the solubility of thorium nitrate, but further increases in acid concentration can lead to an increase in solubility due to the formation of complex thorium-nitrato species in solution.

Vapor-liquid equilibrium studies have also been performed on this system. It has been observed that the presence of thorium nitrate in the aqueous nitric acid solution causes a "salting out" effect, where the concentration of nitric acid in the vapor phase is increased compared to a solution without the thorium salt. akjournals.com The vapor pressure of water in the system decreases as the concentrations of both thorium nitrate and nitric acid increase. iaea.org

The experimental data from these phase equilibrium studies can be modeled using thermodynamic frameworks such as Pitzer's equations to calculate the activities of the various components in the system. researchgate.net These models are essential for predicting the behavior of the system under different conditions and for designing separation and purification processes.

Table of Solid Phases in the Th(NO₃)₄ – H₂O – HNO₃ System at 25°C

| Nitric Acid Concentration Range | Predominant Solid Phase | Reference |

| < 1% HNO₃ | Partially hydrolyzed salt | osti.gov |

| Dilute HNO₃ | Thorium nitrate pentahydrate (Th(NO₃)₄·5H₂O) | wikipedia.org |

| 4% - 59% HNO₃ | This compound (Th(NO₃)₄·4H₂O) | wikipedia.orgosti.gov |

Structural Characterization and Coordination Chemistry

Crystallographic Investigations of Thorium Nitrate (B79036) Tetrahydrate and Its Derivatives

Crystallographic studies are the cornerstone for determining the exact structure of crystalline solids like thorium nitrate tetrahydrate. These methods map the electron density within a crystal, allowing for the precise location of each atom and the characterization of the bonding framework.

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction (SC-XRD) is the definitive method for determining the atomic and molecular structure of a crystalline compound. For this compound, SC-XRD analysis has confirmed the composition and revealed the complex coordination environment of the thorium(IV) ion. researchgate.netresearchgate.netresearchgate.netacs.orgnih.gov The structure consists of discrete [Th(NO₃)₄(H₂O)₄] molecules.

While the coordination geometry has been established, detailed crystallographic parameters such as the specific crystal system, space group, and unit cell dimensions for the tetrahydrate are not as widely reported in the literature as those for the more commonly crystallized pentahydrate, Th(NO₃)₄·5H₂O.

Analysis of Thorium Coordination Polyhedra and Bond Distances

The structural analysis of this compound reveals a highly coordinated central thorium atom. The Th(IV) ion is surrounded by a total of twelve oxygen atoms. rwth-aachen.de This coordination sphere is comprised of four bidentate nitrate (NO₃⁻) ligands and four water (H₂O) molecules. researchgate.netresearchgate.netresearchgate.netacs.orgnih.govrwth-aachen.de In this arrangement, each nitrate group binds to the thorium center through two of its oxygen atoms, and each of the four water molecules binds through its single oxygen atom. This results in a 12-coordinate thorium polyhedron.

Studies combining X-ray diffraction and Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy have provided insight into the thorium-oxygen bond distances. A distinction is observed between the bond lengths involving the oxygen atoms of the water molecules and those of the nitrate groups. The Th–O bonds with water molecules are generally shorter than those with the nitrate ligands, reflecting a different bonding interaction. acs.org

| Bond Type | Bond Distance Range (Å) |

|---|---|

| Th–O (from H₂O) | 2.43 – 2.47 |

| Th–O (from NO₃⁻) | 2.53 – 2.62 |

Data derived from spectroscopic and diffraction studies. acs.org

Advanced Spectroscopic Techniques for Structural Elucidation

While crystallography provides a static picture of the solid state, spectroscopic techniques offer complementary information about the local atomic environment and can also be used to study species in the solution phase.

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful tool for determining the local geometric structure around a specific atom in a material, applicable to both crystalline and non-crystalline systems, including solutions. For thorium nitrate systems, EXAFS studies at the Th L₃-edge are used to probe the immediate coordination environment of the thorium ion.

Analysis of EXAFS data provides quantitative information on the number of neighboring atoms (coordination number), their distance from the central atom (bond length), and the degree of local disorder. acs.org For aqueous thorium nitrate solutions, this technique has been instrumental in confirming that the nitrate ions coordinate to the thorium in a bidentate fashion. acs.org EXAFS fitting for thorium nitrate systems has identified two distinct coordination shells corresponding to the oxygen atoms from water molecules and nitrate ligands, respectively, corroborating the findings from diffraction methods. acs.org

| Parameter | Th–O (H₂O) Shell | Th–O (NO₃⁻) Shell |

|---|---|---|

| Coordination Number (N) | ~4.4 | ~7.4 |

| Bond Distance (R / Å) | ~2.43 | ~2.55 |

Typical fitting parameters from EXAFS analysis of a Th-nitrate system. acs.org The coordination numbers reflect the local atomic environment probed by the technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., Cryogenic NMR, ¹H-NMR) for Solution-Phase Speciation

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique used to investigate the structure and dynamics of molecules in solution. While standard ¹H-NMR can provide information about water and organic ligands, more advanced techniques are required to study the complex speciation of metal ions like Th(IV) in aqueous solutions.

The study of thorium nitrate speciation in solution is challenging due to the complexities of hydrolysis and complex formation. It has been noted that specialized techniques such as cryogenic NMR, performed in deuterated nitric acid, are capable of capturing the different thorium-containing species present in the solution phase. This method involves cooling the sample to slow down the chemical exchange processes between different species, allowing them to be observed individually by NMR. However, detailed studies presenting the specific findings and characterization of different thorium nitrate species in solution using cryogenic NMR are not widely available in the scientific literature.

Luminescence Spectroscopy for Electronic Structure and Analogies

While thorium(IV) itself is not luminescent due to the absence of f-f electronic transitions, luminescence spectroscopy can be a valuable tool for probing its coordination environment. This is often achieved by studying the luminescence of other ions, such as europium(III), incorporated into thorium-containing materials or as analogues in solution. Thorium nitrate has historically been used in the production of some luminescent materials. ceramic-glazes.com

Studies on photoluminescent ternary and quaternary complexes of thorium(IV) with Schiff bases and carboxylic acids have shown that these complexes can display fluorescence. researchgate.net The electronic absorption spectra of these complexes exhibit π → π* and n → π* charge transfer transitions, and a correlation between the luminescence spectra and the complex structure can be established. researchgate.net Although these are not this compound itself, they provide insight into the electronic structure of the Th(IV) ion in a complexed state. The electronic transitions observed are typically charge-transfer bands, which can be sensitive to the coordination environment of the thorium ion. researchgate.net

By analogy, changes in the coordination sphere of thorium(IV) in this compound, for instance through hydrolysis or complexation with other ligands, could be indirectly probed by observing the luminescence of a suitable sensor ion. For example, the variation in the fluorescence lifetime and the relative intensities of transitions in Eu(III) have been used to distinguish between inner-sphere and outer-sphere interactions in nitrate solutions, a principle that can be extended to understand thorium speciation. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes and Complexation

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for characterizing the vibrational modes of this compound and understanding the nature of the nitrate coordination. The infrared spectrum of hydrated thorium nitrate is characteristic of a coordinated nitrato group (C₂ᵥ symmetry) rather than a free ionic nitrate ion (D₃h symmetry). osti.gov This is evidenced by the splitting of the ν₃ vibrational mode and the appearance of the ν₁ mode, which is infrared-inactive for the free nitrate ion.

The coordination of the nitrate groups to the thorium ion is also influenced by hydrogen bonding with lattice water. osti.gov As the compound is dehydrated by heating, the infrared spectrum shows a gradual shift from the coordinated nitrato form to the ionic nitrate form. osti.gov This change indicates that the removal of water molecules from the crystal lattice results in a symmetry shift from C₂ᵥ back towards D₃h. osti.gov

The number and relative energies of nitrate combination bands in the 1700–1800 cm⁻¹ region of the infrared spectrum can serve as a diagnostic tool to distinguish between different coordination modes (monodentate, bidentate) and to probe the strength of the metal-nitrate interaction. cdnsciencepub.comcdnsciencepub.com For thorium complexes containing bidentate nitrate groups, a splitting of these combination bands of around 45 cm⁻¹ is observed. cdnsciencepub.com Raman spectroscopy studies have also contributed to identifying the vibrational modes associated with thorium-oxygen bonding and the state of the nitrate groups in thorium nitrate hydrate (B1144303). iaea.org

Table 1: Selected FTIR Vibrational Frequencies for Thorium(IV) Nitrate Complexes

| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| ν₁(N=O stretch) | ~1500 | Coordinated Nitrate |

| ν₂(NO₂ stretch) | ~1300 | Coordinated Nitrate |

Note: Specific frequencies can vary depending on the exact nature of the complex and its physical state.

UV-Vis Spectroscopy for Electronic Transitions and Covalency Assessment

UV-Vis spectroscopy provides information on the electronic transitions within a compound. For thorium(IV) complexes, which are diamagnetic and colorless, the spectra are typically dominated by ligand-to-metal charge transfer (LMCT) bands in the ultraviolet region, as Th(IV) has an empty 5f shell and thus no f-f transitions.

In studies of various thorium(IV) complexes with different ligands, these charge transfer transitions are observable. researchgate.net For instance, in complexes with Schiff bases, π → π* and n → π* transitions are seen. researchgate.net While specific UV-Vis data for this compound is not extensively detailed in the provided search results, the principles can be applied. The nitrate ligand itself has electronic transitions in the UV region. Upon coordination to the Th(IV) center, the energy of these transitions can shift, and LMCT bands from the nitrate oxygen atoms to the empty 5f orbitals of thorium may appear.

The position and intensity of these LMCT bands can offer insights into the degree of covalency in the Th-O bond. A lower energy for the LMCT band can suggest a greater degree of covalent character in the metal-ligand bond. Spectroscopic studies on analogous actinide(IV) complexes, such as those of uranium(IV), often utilize UV-Vis spectroscopy to examine the electronic structure and bonding. acs.org By comparing the spectra of a series of An(IV) nitrate complexes (An = Th, U, Np, Pu), trends in covalency across the actinide series can be assessed.

Solution Chemistry and Actinide Speciation

Interaction of Thorium(IV) with Nitrate Anions in Aqueous Solutions

In aqueous solutions, thorium(IV) ions interact with nitrate anions to form complexes, a process crucial for understanding thorium's behavior in nuclear fuel reprocessing and waste management. rsc.org Microcalorimetric titrations have unequivocally demonstrated the formation of a weak, mononuclear inner-sphere complex, Th(NO₃)³⁺, in aqueous solutions at 25 °C and an ionic strength of 1.0 mol dm⁻³. rsc.orgrsc.org An inner-sphere complex implies that the nitrate ion directly coordinates to the Th(IV) center, displacing water molecules from the first coordination shell. nih.govresearchgate.net

High-energy X-ray scattering (HEXS) data further elucidates the structure of these complexes in solution. nih.gov These studies show that in acidic nitrate solutions, the nitrate anions coordinate to the thorium ion exclusively in a bidentate fashion. nih.gov This bidentate coordination is consistent with the structures observed in solid-state thorium nitrate compounds. nih.gov As the nitrate concentration increases, water molecules in the primary coordination sphere of the Th(IV) aqua ion are progressively replaced by nitrate ions. nih.gov In the absence of nitrate, the Th(IV) aqua ion is coordinated by approximately 10 water molecules. nih.gov

Determination of Stability Constants and Complexation Energetics

Microcalorimetric studies have provided the following thermodynamic parameters for the formation of the Th(NO₃)³⁺ complex at 298 K and 1.0 mol dm⁻³ ionic strength: rsc.orgrsc.org

Table 2: Thermodynamic Parameters for Th(NO₃)³⁺ Complex Formation

| Parameter | Value |

|---|---|

| Stability Constant (log β₁) | 0.45 ± 0.09 |

| Enthalpy (ΔH₁, kJ mol⁻¹) | +8.0 ± 0.6 |

The stability constant (log β₁) indicates the formation of a relatively weak complex. rsc.org When comparing the stability constants of nitrate complexes across the tetravalent actinide series (Th⁴⁺, U⁴⁺, Np⁴⁺, Pu⁴⁺), a steady increase in stability is observed with decreasing ionic radius, consistent with the concept of "actinide contraction". rsc.org This linear relationship suggests that all these tetravalent actinides form inner-sphere complexes with nitrate in a similar fashion. rsc.org

Ligand Exchange Dynamics and Kinetics in Solution

Research on the ligand exchange kinetics between thorium(IV) chelates and free β-diketones, measured by Nuclear Magnetic Resonance (NMR), shows that these processes are often rapid. acs.org The rates of these exchange reactions are dependent on several factors, including the nature of the ligand, the solvent, and the temperature. Such studies provide a framework for understanding the mechanistic pathways (e.g., associative vs. dissociative) of ligand exchange for highly charged, large metal ions like Th(IV).

For the Th(NO₃)³⁺ complex, the exchange of nitrate and water ligands is expected to be a dynamic equilibrium. The relatively weak nature of the Th-NO₃ bond, as indicated by the small stability constant, would suggest that the ligand exchange rates are likely to be fast on the NMR timescale. rsc.org Understanding these kinetics is critical for modeling the transport and reactivity of thorium in solutions with high nitrate concentrations, such as those found in nuclear processing environments. rsc.org

pH Effects on Thorium Speciation and Precipitation Equilibria

The pH of an aqueous solution is a critical parameter that dictates the chemical form (speciation) of thorium and its solubility. In highly acidic solutions with pH values less than 3, the predominant species is the free thorium ion, Th⁴⁺. mdpi.com As the pH increases, hydrolysis reactions occur, leading to the formation of various hydroxo complexes.

Hydrolytic species such as Th(OH)³⁺ and Th(OH)₂²⁺ become detectable in the pH range of 2 to 3. thermofisher.com The first hydroxo complexes can begin to appear at a pH as low as 1. energy.gov The continued increase in pH leads to further hydrolysis and eventually precipitation. The precipitation of thorium hydroxide (B78521) typically begins at a pH of approximately 3.5 to 4.0. thermofisher.com Beyond pH 4, hydrolysis products and the onset of precipitation become significant factors in thorium's aqueous chemistry. mdpi.com The presence of certain ions, such as acetate (B1210297) and sulfate, can increase the pH at which thorium hydroxide precipitation starts, thereby enhancing its hydrolytic stability. thermofisher.com

The hydrolysis of thorium nitrate solutions can also produce basic nitrates, including Th₂(OH)₄(NO₃)₄·xH₂O and Th₂(OH)₂(NO₃)₆·8H₂O. wikipedia.org In the crystalline structure of Th₂(OH)₂(NO₃)₆·8H₂O, two thorium atoms are linked by bridging oxygen atoms, and each thorium atom is coordinated to three bidentate nitrate groups and three water molecules, resulting in a coordination number of 11. wikipedia.org

The following table summarizes the key pH-dependent speciation and precipitation events for thorium in aqueous solutions.

| pH Range | Dominant Thorium Species / Event | Reference |

|---|---|---|

| < 3 | Th⁴⁺ (major species) | mdpi.com |

| 1 - 3 | Appearance of first hydroxo complexes (e.g., Th(OH)³⁺) | thermofisher.comenergy.gov |

| 2 - 3 | Th(OH)³⁺ and Th(OH)₂²⁺ become detectable | thermofisher.com |

| 3.5 - 4.0 | Precipitation of thorium hydroxide begins | thermofisher.com |

| > 4 | Hydrolysis products and precipitation play a significant role | mdpi.com |

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods are invaluable for understanding the complex coordination chemistry of thorium at a molecular level. These approaches provide insights into structure, bonding, and dynamics that can be difficult to obtain through experimental means alone.

Density Functional Theory (DFT) for Structural Optimization and Energetic Modeling

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and geometry of thorium complexes. rsc.org It is employed for structural optimization to find the most energetically stable arrangements of atoms and to model the energetics of interactions, such as adsorption. researchgate.netnih.gov

For instance, DFT calculations have been used to optimize the geometries of various fragments of polymeric thorium structures, such as [An(BH₄)₆]²⁻ and [An₃(BH₄)₁₆]⁴⁻ (where An = Th), using functionals like B3LYP and PBE. illinois.edu These calculations have shown good agreement with experimental structures. illinois.edu In studies of thorium ion capture by covalent organic frameworks, DFT has been used to calculate the adsorption potential energies between hydrolyzed thorium ions and different nitrogen sites on the framework. researchgate.netnih.gov These calculations revealed that the binding affinity of Th(IV) follows the order of Nᵢₘ > N₋C=N₋ > Nᵢₘ₋CH₃. nih.gov DFT has also confirmed that in thorium-aluminum bimetallic complexes, an interaction exists where the actinide behaves as an electron donor. rsc.org

Quantum-Chemical Calculations on Hydrates and Solvated Ions

Quantum-chemical calculations provide fundamental insights into the hydration and solvation of thorium ions. These studies are crucial for understanding the structure of the thorium aqua ion and its behavior in solution. nih.govacs.org Ab initio calculations have been used to develop interaction potentials for simulations of hydrated thorium ions. acs.org

Studies combining quantum mechanics and molecular dynamics have investigated the hydration of the Th⁴⁺ ion. acs.org DFT calculations at the B3LYP level suggest that the first shell hydration number of the Th⁴⁺ ion in the liquid phase is 9. acs.org In a 4 molar perchloric acid solution with no nitrate, the Th⁴⁺ ion exists as a homoleptic aqua ion with 10 water molecules in its first coordination shell. nih.govacs.org Quantum chemical studies are also employed to understand complex reaction pathways, such as the activation of water by thorium cations, by establishing detailed potential energy surfaces. researchgate.netnih.govacs.org These calculations are essential for interpreting experimental results and require consideration of factors like spin-orbit corrected energies to achieve quantitative agreement. researchgate.netnih.govacs.org

Molecular Dynamics Simulations of Thorium Coordination Environments

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of ions in solution, providing information on the structure of hydration shells beyond the first coordination sphere. nih.gov Classical MD simulations have been applied to study cation diffusion in mixed uranium, plutonium, and thorium dioxides. mdpi.com

For the hydrated Th⁴⁺ ion, MD simulations using an AMBER force field have revealed a well-defined second coordination shell and a less defined third shell around the primary [Th(H₂O)₉]⁴⁺ complex. acs.org The strong hydrogen bonding between the first and second shell water molecules leads to a mean coordination number of 18.9 in the second shell. acs.org The residence time for a water molecule in this second hydration shell is calculated to be 423.4 ps. acs.org Other MD simulations based on polarizable force fields have found a first hydration shell containing an average of 8.25 water molecules. nih.gov

The structural parameters of the first two hydration shells of the Th⁴⁺ ion, as determined by combined quantum mechanical and MD simulations, are summarized in the table below.

| Hydration Shell | Parameter | Value | Reference |

|---|---|---|---|

| First Shell | Coordination Number | 9 | acs.org |

| Th-O Distance (Å) | 2.54(1) | acs.org | |

| Th-H Distance (Å) | 3.22(1) | acs.org | |

| Second Shell | Coordination Number | 18.9 | acs.org |

| Th-O Distance (Å) | 4.75 | acs.orgnih.gov | |

| Th-H Distance (Å) | 5.35 | acs.org | |

| Water Residence Time (ps) | 423.4 | acs.org |

Elucidation of Covalency Parameters in Thorium Complexes

The nature of bonding in thorium complexes is not purely electrostatic (ionic) but has a degree of covalent character. This covalency can be quantified using various theoretical parameters. The nephelauxetic effect, which refers to the decrease in the electron-electron repulsion parameter (Racah parameter B) when a metal ion forms a complex, is an indicator of covalency. wikipedia.orglibretexts.org This "cloud-expanding" effect arises from the overlap of metal and ligand orbitals to form covalent bonds, allowing the metal's d- or f-electrons to delocalize over the ligands. wikipedia.orgchemistnotes.com

Computational studies provide more direct measures of covalency. For example, the Wiberg Bond Index (WBI) can be calculated to quantify the bond order. In a thorium(III)-aluminum complex, the Th-Al bond was found to have a WBI of 0.30. nih.gov In other thorium-metal bonded complexes, the Nalewajski–Mrozek bond orders were calculated to be 0.72 for a Th-Re bond and 0.52 for a Th-Ru bond, suggesting more ionic character compared to their uranium analogues. mdpi.com

Quantum-chemical analyses of trivalent actinide complexes have highlighted increased covalency in the actinide series, with Th(III) demonstrating substantial 6d orbital occupancy in its bonding. nih.gov While thorium chemistry is often dominated by the redox-inactive Th⁴⁺ ion with primarily electrostatic interactions, studies of lower-valent thorium complexes reveal the potential for 5f or 6d orbital involvement in bonding. nih.govmdpi.com DFT calculations on thorium dinitrogen complexes have shown explicit 5f orbital participation in Th-N bonding. acs.org

Applications in Advanced Technologies and Scientific Research

Nuclear Fuel Cycle Research and Development

The pursuit of safer, more sustainable, and proliferation-resistant nuclear energy has propelled research into alternative fuel cycles, with the thorium fuel cycle emerging as a promising candidate. Thorium nitrate (B79036) tetrahydrate serves as a fundamental starting material in the fabrication of fuel for reactors designed to operate on this cycle.

Thorium Nitrate Tetrahydrate as a Precursor for Thorium-Based Nuclear Fuels

Thorium itself is not a fissile material, meaning it cannot directly sustain a nuclear chain reaction. world-nuclear.org Instead, it is a "fertile" material, capable of transforming into a fissile isotope upon neutron absorption. world-nuclear.org The journey from raw thorium to a usable nuclear fuel begins with chemical processing, where this compound is a crucial intermediate. Through processes of calcination, thorium nitrate is converted into thorium dioxide (ThO₂), a ceramic material with excellent properties for use in nuclear reactors. whiterose.ac.uk

Thorium dioxide (ThO₂) is a robust and stable ceramic with a high melting point and thermal conductivity, making it a suitable fuel form for various advanced reactor designs. researchgate.netglobalspec.com Its chemical stability is superior to that of uranium dioxide (UO₂), which enhances its in-pile performance and makes it a more stable waste form. iaea.org ThO₂ can be utilized in several types of reactors, including:

Pressurized Heavy Water Reactors (PHWRs): India, with its vast thorium reserves, has been a pioneer in developing thorium-based fuel cycles for its PHWRs. world-nuclear.orgresearchgate.net

High-Temperature Gas-Cooled Reactors (HTGRs): The fuel for HTGRs often consists of TRISO (TRi-structural ISOtropic) coated particles, which can contain thorium mixed with a fissile driver like plutonium or enriched uranium. world-nuclear.org

Molten Salt Reactors (MSRs): MSRs are particularly well-suited for thorium fuel, as they can operate with the fuel in a liquid salt form, avoiding the need for traditional fuel fabrication. world-nuclear.org

Advanced Water-Cooled Reactors: Research is ongoing to incorporate thorium-based fuels into advanced designs of light water reactors (LWRs) and other water-cooled systems. ans.org

The core principle of the thorium fuel cycle is the breeding of the fissile isotope uranium-233 (U-233) from fertile thorium-232 (Th-232). wikipedia.org This process is initiated when a Th-232 nucleus absorbs a neutron in a nuclear reactor. The subsequent nuclear reactions are as follows:

Neutron Capture: Thorium-232 captures a neutron to become thorium-233 (Th-233). ¹n + ²³²Th → ²³³Th

Beta Decay: Thorium-233 is unstable and undergoes beta decay with a half-life of about 22 minutes to become protactinium-233 (Pa-233). wikipedia.orgthoriumenergyalliance.com ²³³Th → ²³³Pa + e⁻ + ν̅e

Beta Decay: Protactinium-233, also unstable, undergoes another beta decay with a longer half-life of about 27 days to become the fissile isotope uranium-233. wikipedia.orgthoriumenergyalliance.com ²³³Pa → ²³³U + e⁻ + ν̅e

The resulting uranium-233 is an excellent fissile fuel, meaning it can efficiently sustain a nuclear chain reaction in a thermal neutron spectrum. world-nuclear.org A key advantage of the thorium fuel cycle is the potential to achieve a breeding ratio greater than one, meaning more fissile material is produced than is consumed. wikipedia.org This self-sustaining characteristic significantly enhances the long-term viability of nuclear energy. sustainability-directory.com

Nuclear Reaction Pathway for Breeding Uranium-233

| Step | Initial Isotope | Reaction | Product Isotope | Half-life of Product |

|---|---|---|---|---|

| 1 | Thorium-232 (²³²Th) | Neutron Capture | Thorium-233 (²³³Th) | ~22 minutes |

| 2 | Thorium-233 (²³³Th) | Beta Decay | Protactinium-233 (²³³Pa) | ~27 days |

Thorium-based fuels offer several potential advantages in terms of safety and waste management compared to the conventional uranium-plutonium fuel cycle. globalspec.comwikipedia.org

Reduced Production of Long-Lived Transuranic Elements: The thorium fuel cycle produces significantly lower quantities of long-lived minor actinides, such as neptunium, americium, and curium. iaea.orgsustainability-directory.com These elements are major contributors to the long-term radiotoxicity of spent nuclear fuel. sustainability-directory.com

Inherent Proliferation Resistance: The uranium-233 produced in the thorium fuel cycle is always contaminated with small amounts of uranium-232 (U-232). iaea.org U-232 has a relatively short half-life and its decay chain includes strong gamma-emitting daughter products, such as thallium-208. iaea.orgsustainability-directory.com These high-energy gamma rays make the material difficult to handle and weaponize, providing a degree of inherent proliferation resistance. iaea.orgwikipedia.org

Improved Thermal and Physical Properties: As mentioned, ThO₂ has a higher melting point and better thermal conductivity than UO₂, which contributes to enhanced safety margins during reactor operation. researchgate.netglobalspec.com

Comparison of Waste Characteristics

| Feature | Thorium Fuel Cycle | Uranium-Plutonium Fuel Cycle |

|---|---|---|

| Long-Lived Minor Actinides | Significantly lower production | Higher production (Neptunium, Americium, Curium) |

| Radiotoxicity Lifespan | Shorter hazardous lifespan (hundreds of years) | Longer hazardous lifespan (tens of thousands of years) |

| Proliferation Concern | Inherent resistance due to U-232 contamination | Higher risk due to production of Plutonium-239 |

Thorium Fuel Cycle Management and Sustainability Studies

The long-term sustainability of nuclear energy is a critical area of study, and the thorium fuel cycle presents a compelling case. Thorium is estimated to be three to four times more abundant in the Earth's crust than uranium. wikipedia.org This abundance, coupled with the potential for breeding, could extend the availability of nuclear fuel for centuries. sustainability-directory.com

India's three-stage nuclear power program is a notable example of a long-term strategy centered on the thorium fuel cycle. wikipedia.org The program aims to utilize the country's extensive thorium reserves to achieve energy independence. The strategy involves using plutonium produced in its first-stage reactors to fuel second-stage fast breeder reactors, which will in turn produce more plutonium and also breed U-233 from thorium. The third stage will then be based on self-sustaining thorium-U-233 fueled reactors. world-nuclear.org

Separation Techniques in Nuclear Fuel Reprocessing

To realize the full benefits of the thorium fuel cycle, particularly breeding, it is necessary to reprocess the spent nuclear fuel to separate the valuable fissile material (U-233) from the fertile material (thorium) and fission products. The chemical inertness of ThO₂ makes it difficult to dissolve in nitric acid, a standard step in reprocessing. iaea.org

Several solvent extraction processes have been developed and studied for this purpose:

THOREX Process: This is the most well-known process for reprocessing thorium-based fuels. It is analogous to the PUREX (Plutonium and Uranium Recovery by Extraction) process used for uranium fuels. The THOREX process typically uses tributyl phosphate (B84403) (TBP) as a solvent to separate thorium and uranium from fission products in an aqueous nitric acid solution. osti.gov

Acid Thorex Process: A modification of the THOREX process that uses nitric acid as the salting agent instead of aluminum nitrate, which helps to reduce the volume of high-level waste. osti.gov

The presence of the highly radioactive daughter products of U-232 necessitates remote handling and heavily shielded facilities for the reprocessing and refabrication of thorium-based fuels, adding to the complexity and cost of the back end of the fuel cycle. iaea.org

Recovery and Separation of Rare Earth Elements from Thorium Streams

The chemical similarity between thorium and rare earth elements (REEs) presents a significant challenge in the processing of minerals that contain both, such as monazite (B576339). nih.govsmenet.org Intrusion-related deposits of REEs are often enriched in thorium, which can be viewed as a valuable co-product or a radioactive contaminant depending on the market and application. Consequently, efficient methods for separating REEs from thorium streams are crucial. Thorium nitrate is a key compound in these hydrometallurgical processes.

One established method involves the solvent extraction of thorium from a nitric acid solution, leaving the rare earth elements in the aqueous phase. A specific process utilizes dibutoxy tetraethylene glycol (pentaether) to extract the bulk of the thorium from an 8 M nitric acid solution. osti.gov Following this, any residual thorium and other impurities like iron and titanium can be removed from the REE-containing solution by an 8-quinolinol-chloroform extraction at a controlled pH of 4.2. osti.gov The rare earths are then recovered by precipitation. osti.gov Research has demonstrated high recovery rates for several rare earths using this method with samples of this compound. osti.gov

Another approach focuses on the selective extraction of thorium itself. A tripodal ligand known as TRPN-CMPO-Ph has been shown to selectively extract Thorium(IV) with high efficiency from a nitric acid solution containing a mixture of REEs. nih.gov This highlights the ongoing development of more selective and efficient separation technologies crucial for the purification of rare earths. nih.gov A patented process also describes the comprehensive recovery of both rare earths and thorium, where thorium nitrate is produced with a purity exceeding 99.9% after extraction and crystallization steps. google.com

Table 1: Recovery of Rare Earth Elements from Thorium Nitrate

| Rare Earth Element | Recovery Percentage (%) |

| Dysprosium | 90-96 |

| Gadolinium | 90-96 |

| Samarium | 90-96 |

| Erbium | 90-96 |

| Europium | 90-96 |

| This table presents the recovery efficiency for five specific rare earth elements from thorium nitrate samples as detailed in separation studies. osti.gov |

Catalysis in Organic Synthesis

Thorium nitrate exhibits significant catalytic activity in various organic reactions, primarily owing to the thorium(IV) ion's properties as a Lewis acid. ceramic-glazes.com

The thorium(IV) ion (Th⁴⁺) is a hard Lewis acid, meaning it readily accepts electron pairs from hard Lewis bases, particularly those with oxygen donor atoms. wikipedia.org This characteristic allows thorium nitrate to function as an effective catalyst in numerous organic synthesis reactions. ceramic-glazes.com Its catalytic utility is a subject of fundamental research, exploring its unique coordination chemistry and electronic properties to develop novel catalytic systems.

Thorium nitrate has been identified as a particularly useful catalyst for Friedel-Crafts reactions, a cornerstone of organic chemistry for attaching substituents to aromatic rings. wikipedia.org It effectively catalyzes both Friedel-Crafts acylation and alkylation, which are fundamental processes for creating carbon-carbon bonds with aromatic compounds. ceramic-glazes.com These reactions are crucial in the synthesis of a wide range of chemical intermediates and products. wikipedia.org

The efficacy of thorium nitrate as a catalyst is influenced by several experimental parameters. In the context of Friedel-Crafts reactions, key variables that affect the reaction outcome include the polarity of the solvent, the reaction temperature (typically in the range of 40–80°C), and the coordination stability of the nitrate ions. The investigation into its catalytic mechanism involves advanced analytical techniques. Kinetic studies using methods like in-situ Fourier-transform infrared (FTIR) or nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the formation of intermediate chemical species during the reaction. Following the reaction, X-ray photoelectron spectroscopy (XPS) can be used to validate the integrity and stability of the catalyst.

Materials Science and Engineering Applications

This compound serves as a vital precursor material in the synthesis of advanced functional materials. americanelements.com

Thorium nitrate is a starting material for producing luminescent materials. ceramic-glazes.com Historically, it has been used to create materials such as thorium-activated calcium fluoride (B91410). ceramic-glazes.com These materials are employed in scintillation detectors, which are devices that absorb high-energy radiation (like gamma rays or X-rays) and convert that energy into measurable pulses of light. ceramic-glazes.comhellma-materials.com

The principle behind a scintillation detector is that when ionizing radiation strikes the scintillator material, it excites the atoms within the material's crystal lattice. hellma-materials.com As these atoms return to their ground state, they emit photons, creating a flash of light (scintillation). hellma-materials.com This light is then detected by a photomultiplier tube or other photosensor, allowing for the detection and measurement of the initial radiation. google.com While compounds like thorium tetrabromide have been specifically studied for their excellent scintillation properties—emitting blue light in response to various forms of radiation—thorium nitrate serves as a precursor to create the thorium-based compounds that form the active part of these detectors. ceramic-glazes.comgoogle.com

Table 2: Properties of Thorium-Based Scintillators

| Property | Description |

| Radiation Response | Emission of light in response to ultraviolet, X-rays, gamma rays, alpha particles, beta particles, protons, and heavy ions. google.com |

| Emission Spectrum | Blue light, typically in the range of 3400 to 4800 Angstroms. google.com |

| Application | Radiation detectors, frequency converters, and neutron flux detectors. google.com |

| This table summarizes the functional properties of luminescent materials derived from thorium compounds. |

Development of Novel Thorium-Based Materials

Thorium nitrate is a fundamental starting material in the research and development of new thorium-based materials. ceramic-glazes.com Its utility lies in its role as a precursor for the synthesis of other thorium compounds, which are being investigated for a variety of applications, including advanced nuclear fuels and luminescent materials. ceramic-glazes.com Scientific inquiry into the complexation of thorium with various organic and inorganic ligands frequently utilizes thorium nitrate to create novel materials with tailored properties. acs.orgnih.gov This research is pivotal for exploring the potential of the thorium fuel cycle and other non-nuclear high-technology applications.

Nanomaterial Synthesis and Characterization

The synthesis of nanomaterials represents a significant area of modern materials science, and thorium nitrate is a key precursor in the production of thorium-based nanoparticles. Specifically, thorium nitrate pentahydrate has been used to successfully synthesize thorium dioxide (ThO₂) nanoparticles. atlantis-press.com Researchers have investigated various methods to produce these nanomaterials, with notable approaches including thermolysis routes such as solvothermal treatment and direct heating in air. atlantis-press.com

These synthesis methods have been shown to yield ultrafine ThO₂ nanoparticles with sizes on the order of several nanometers. atlantis-press.com The characterization of these nanomaterials is typically performed using advanced analytical techniques like X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM) to confirm their size, structure, and morphology. atlantis-press.com Another innovative approach involves a nanocasting technique that uses a mesoporous matrix as a template to both form and stabilize the thorium oxide nanoparticles. semanticscholar.org Interestingly, characterization studies have revealed that the lattice parameters of these nanosized ThO₂ particles can differ from their bulk crystalline forms, exhibiting a notable decrease in interplanar distances. semanticscholar.org

Table 1: Synthesis Methods for ThO₂ Nanoparticles from Thorium Nitrate

| Synthesis Method | Precursor | Typical Conditions | Characterization Techniques | Resulting Product |

|---|---|---|---|---|

| Solvothermal Treatment | Thorium nitrate pentahydrate | Toluene (B28343) solvent, 180°C for 24h | XRD, TEM | Ultrafine ThO₂ nanoparticles |

| Direct Heating (Thermolysis) | Thorium nitrate pentahydrate | In air, 200°C for 5h | XRD, TEM | Ultrafine ThO₂ nanoparticles |

Advanced Sintering Processes for High-Density ThO₂ Pellets

Thorium dioxide (ThO₂), which is produced from precursors like thorium nitrate, is a promising material for nuclear fuel pellets due to its high melting point and superior thermal stability. kuleuven.be However, these same properties present significant challenges during manufacturing, as sintering ThO₂ into high-density pellets requires extremely high temperatures, often beyond the range of standard commercial furnaces. kuleuven.be

To overcome this barrier, research is focused on advanced sintering processes. One area of investigation is the use of sintering aids. For instance, the addition of silicon carbide (SiC) to ThO₂ powder has been shown to enhance the thermal conductivity of the resulting composite pellets. inl.gov Advanced fabrication techniques such as Spark Plasma Sintering (SPS) are being employed to create these dense ThO₂–SiC composite pellets. inl.gov These studies meticulously examine the effects of such additives on the densification, microstructure, and grain size of the final ThO₂ pellets. inl.gov Furthermore, significant progress has been made in fabricating industrial-grade thorium mixed oxide (ThMox) fuel pellets, which are currently undergoing testing in research reactors, marking a critical step toward the commercial viability of thorium-based fuels. thorenergy.no

Analytical Chemistry Methodologies

Thorium nitrate is a well-established and widely utilized reagent in the field of analytical chemistry. nj.govchemicalbook.com Its most prominent application is in the quantitative determination of fluorine. nih.govcdhfinechemical.com The standard method involves a volumetric titration where a solution containing fluoride ions is titrated with a standardized solution of thorium nitrate. nih.govresearchgate.net

To accurately determine the titration's endpoint, various indicators are used, with sodium alizarinsulfonate and methylthymol blue being common choices. researchgate.netrsc.org The precision of the analysis can be enhanced by employing instrumental methods to monitor the titration's progress, such as amperometry, constant-current potentiometry, and spectrophotometry. nih.gov For optimal accuracy, the reaction is conducted in a buffered solution to maintain a constant pH. rsc.orgnih.gov

Table 2: Titrimetric Determination of Fluoride using Thorium Nitrate

| Titration Parameter | Description | Examples |

|---|---|---|

| Titrant | Standardized solution of Thorium Nitrate | - |

| Analyte | Fluoride ions (F⁻) | In water samples, silicate materials, etc. |

| Indicators | Chemical substances that change color at the endpoint | Sodium alizarinsulfonate, Methylthymol blue |

| Detection Methods | Instrumental techniques to determine the endpoint | Amperometry, Potentiometry, Spectrophotometry |

| Reaction Medium | Buffered solution to control acidity | Acetate (B1210297) buffer, Glycine-perchlorate buffer |

The development of robust analytical techniques for thorium requires a thorough understanding of its chemical behavior, or speciation, in aqueous solutions. The thorium(IV) ion can form a variety of complexes, including different hydroxylated species, with the specific forms being highly dependent on factors like pH. nih.gov Thorium nitrate is commonly used to prepare the standard stock solutions necessary for investigating this complexation behavior with different chemical agents, known as ligands. acs.orgnih.gov

Advanced analytical instruments, such as Electrospray Ionization Mass Spectrometry (ESI-MS), are employed to identify the specific thorium-ligand species that form in solution. acs.orgnih.gov For the purpose of quantifying thorium, especially at low concentrations, separation and preconcentration techniques are often required. Methods such as solvent extraction and cloud point extraction have proven effective. researchgate.netekb.eg In a typical cloud point extraction procedure, thorium ions are first reacted with a complexing agent, such as 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP), and the resulting complex is then extracted into a phase rich in a non-ionic surfactant. ekb.eg This concentrated sample can then be analyzed, often using spectrophotometry. ekb.eg

Radiochemical and Nuclear Medicine Precursors Research (excluding clinical applications)

In the realm of radiochemistry, thorium nitrate is a cornerstone compound for research involving the element thorium. fas.org It frequently serves as the primary starting material for preparing thorium-containing targets used in nuclear physics and chemistry experiments. fas.org A significant area of research focuses on the separation and purification of thorium, which is essential for the nuclear fuel cycle. This involves studying the solvent extraction of thorium from nitrate-containing solutions using various extractants, a prominent example being tributyl phosphate (TBP). researchgate.netfas.orgresearchgate.net

Research has demonstrated that the efficiency of extracting thorium nitrate into an organic solvent can be greatly improved by substituting nitric acid in the aqueous phase with high concentrations of nitrate salts. fas.org Beyond its direct use, thorium nitrate also functions as a precursor in the synthesis of other important thorium compounds. For instance, it can be used to precipitate thorium peroxide, which, upon subsequent heating (calcination), is converted into high-purity thorium oxide, a material of prime importance for nuclear applications. researchgate.net

Fundamental Research on Radiopharmaceuticals as Precursors

In the realm of nuclear medicine, thorium nitrate is an essential starting material for the development of next-generation radiopharmaceuticals. ceramic-glazes.comopenmedscience.com Its primary role is as a precursor for isolating and manipulating thorium isotopes, particularly Thorium-227 (²²⁷Th), for therapeutic applications. openmedscience.comnih.gov

Fundamental research focuses on the complex chemistry required to create stable and effective radiopharmaceutical agents. Thorium nitrate, being a well-characterized and soluble salt, provides the thorium cations needed for these investigations. wikipedia.org The research involves the development of chelators—molecules that can tightly bind to the thorium ion—and linkers that attach the thorium-chelator complex to a targeting molecule, such as a monoclonal antibody. nih.gov The stability of these complexes is paramount, and much of the foundational research is dedicated to ensuring the radioactive thorium isotope remains securely attached to the targeting molecule as it travels through the body.

Thorium nitrate is utilized in laboratory settings to study the synthesis of these complex radioconjugates and to characterize their chemical and physical properties. ceramic-glazes.com This precursor role is crucial for establishing the viability of new therapeutic agents before they can be considered for further development. americanelements.comceramic-glazes.com

Key Thorium Isotopes in Radiopharmaceutical Research

| Isotope | Half-Life | Decay Mode | Significance in Research |

|---|---|---|---|

| Thorium-227 (²²⁷Th) | 18.7 days | α (alpha) | Primary isotope for Targeted Alpha Therapy (TAT) due to its potent, short-range alpha particle emission. openmedscience.comnih.gov |

| Thorium-232 (²³²Th) | 14.0 billion years | α (alpha) | The most stable and abundant isotope; not directly used for therapy but is the ultimate source of other thorium isotopes through various nuclear processes. wikipedia.org |

Exploratory Research in Radiographic Imaging and Targeted Therapy Approaches at the Precursor Stage

Building on fundamental research, this compound is the precursor for exploratory studies into targeted alpha therapy (TAT) and theranostics. ceramic-glazes.comnih.gov Theranostics is an approach that combines diagnosis (imaging) and therapy, allowing for precise and personalized treatment. openmedscience.com

In this context, Targeted Thorium-227 conjugates represent a new and promising class of therapeutic radiopharmaceuticals. nih.gov The process begins with thorium nitrate as the source of thorium. The ²²⁷Th isotope is isolated and then complexed with a chelator, which is in turn conjugated to a tumor-targeting monoclonal antibody. nih.gov This resulting agent is designed to selectively seek out and bind to cancer cells.

Once bound to the target cells, the ²²⁷Th decays, emitting high-energy, short-range alpha particles. openmedscience.com These particles are highly effective at inducing double-strand breaks in the DNA of cancer cells, leading to cell death while minimizing damage to surrounding healthy tissue due to their limited penetration range. openmedscience.comnih.gov This targeted approach is a significant advancement over traditional, less discriminate cancer therapies. openmedscience.com

The research in this area, which starts with the precursor thorium nitrate, is exploring the potential of ²²⁷Th-based TAT for treating various solid and hematologic malignancies. nih.gov Studies have shown that these radioimmunoconjugates exhibit significant stability and can effectively inhibit cancer cell growth in an antigen-dependent manner. nih.gov

Components of a Thorium-227 Targeted Alpha Therapy Agent

| Component | Function | Precursor Source |

|---|---|---|

| Thorium-227 (²²⁷Th) Isotope | Emits therapeutic alpha particles to destroy target cells. nih.gov | Derived from processes starting with thorium compounds like Thorium Nitrate. ceramic-glazes.com |

| Chelator | A molecule that securely binds the ²²⁷Th ion, preventing its release in the body. nih.gov | Synthesized separately and complexed with Thorium. |

| Monoclonal Antibody | A targeting molecule that recognizes and binds to specific antigens on cancer cells. nih.gov | Produced through biotechnological methods. |

Environmental Chemistry and Waste Management Research

Adsorption and Remediation Studies of Thorium from Aqueous Systems

The contamination of water sources with radioactive elements like thorium is a significant environmental concern. Adsorption has emerged as a cost-effective, efficient, and environmentally friendly method for removing such contaminants. nih.gov Various materials are being investigated for their ability to adsorb thorium ions from aqueous solutions.

The removal of thorium from aqueous solutions is necessary to mitigate environmental and health risks. nih.gov Techniques such as chemical precipitation, ion exchange, and adsorption are employed to treat thorium-contaminated wastewater. nih.govresearchgate.net Adsorption is often preferred due to its simplicity, high efficiency, and cost-effectiveness. nih.govmdpi.comresearchgate.net

Researchers have explored numerous adsorbents, including natural materials like zeolites, bentonite (B74815), and various biomasses, as well as synthetic composites. nih.govresearchgate.net For instance, a combined method of chemical precipitation followed by sorption using a laterite soil column has demonstrated effective removal of thorium, uranium, and radium from liquid waste streams. iaea.org The initial chemical treatment at a pH of 9.9 removed nearly 100% of the thorium. iaea.org Further treatment of the supernatant with the soil column resulted in zero concentration of the radionuclides. iaea.org

The development of novel adsorbent materials with high capacity and selectivity for thorium is a major focus of research. These materials are characterized using techniques such as Scanning Electron Microscopy (SEM), X-ray Diffraction (XRD), and Fourier Transform Infrared (FTIR) spectroscopy to understand their structure and adsorption mechanisms. mdpi.comnih.gov

Polymerized Pumice: A composite material, Poly(hydroxyethylmethacrylate-pumice) [P(HEMA-Pum)], was synthesized and shown to have a high affinity for thorium (Th⁴⁺) and uranium (UO₂²⁺) ions. nih.gov The adsorption process was found to be spontaneous and endothermic, with chemical adsorption through ion exchange being the rate-controlling step. nih.gov This composite can be reused at least five times, highlighting its potential for practical applications. nih.gov

Saponite (B12675438) Nanoparticles: Synthetic saponite nanoscale powders have been studied for the removal of polynuclear actinide complexes from aqueous solutions. researchgate.netresearchgate.net Ge-saponite, with a larger pore width (3.5 nm) compared to Si-saponite (0.8 nm), showed different performance characteristics. researchgate.net At a pH of 4, both Ge-saponite and Si-saponite demonstrated high distribution coefficient (Kd) values of 10⁵ mL/g for thorium, significantly higher than raw saponite (10⁴ mL/g). researchgate.netresearchgate.net

Other novel adsorbents have also shown promise. A functionalized metal-organic framework, UiO-66-PO₃, exhibited a remarkable theoretical maximum adsorption capacity of 320.0 mg g⁻¹ for Th(IV). rsc.org Silicon dioxide nano-balls have also been prepared, achieving an adsorption capacity of 188.2 mg g⁻¹ for thorium(IV). nih.gov

Adsorption Capacities of Various Novel Materials for Thorium

| Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Reference |

|---|---|---|

| UiO-66-PO₃ | 320.0 (theoretical) | rsc.org |

| Silicon dioxide nano-balls | 188.2 | nih.gov |

| 8-Hydroxyquinoline modified Na-bentonite | 65.44 | mdpi.com |

| Immobilized protonated orange peel | 29.58 (predicted) | nih.gov |

| Phosphate-modified zeolite (PZ) | 17.3 | nih.gov |

The efficiency of thorium adsorption is influenced by several experimental parameters, with pH and initial thorium concentration being among the most critical. researchgate.netiaea.orgresearchgate.net